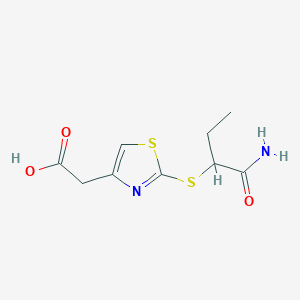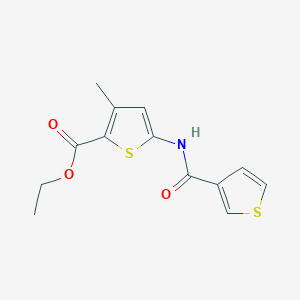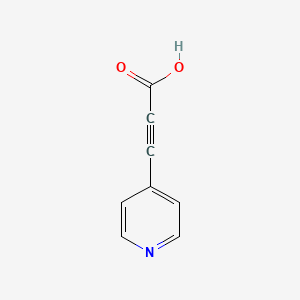![molecular formula C24H22ClN5O2 B2382467 2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1105200-26-7](/img/structure/B2382467.png)
2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methylbenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with several functional groups, including an acetamide group and a pyrazolo[3,4-d]pyridazine group. These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-d]pyridazine ring suggests that the compound may have interesting electronic properties .Applications De Recherche Scientifique
Potential RIPK1 Inhibitor
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is an important regulatory factor in the necroptosis signaling pathway, which is considered an attractive therapeutic target for treating multiple inflammatory diseases . The compound has been described as a potential RIPK1 inhibitor . It has shown good RIPK1 kinase inhibitory activity, with an IC50 value of 59.8 nM .
Necroptosis Blocker
The compound effectively blocks TNFα-induced necroptosis in human and mouse cells . It also inhibits the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ .
Pharmacokinetic Properties
The compound has shown acceptable pharmacokinetic properties. In liver microsome studies, the clearance rate and half-life of the compound were 18.40 mL/min/g and 75.33 min, respectively . The oral bioavailability was found to be 59.55% .
Potential Therapeutic for Systemic Inflammatory Response Syndrome
In a model of TNFα-induced systemic inflammatory response syndrome, pretreatment with the compound effectively protected mice from hypothermia and death .
Mécanisme D'action
Target of Action
The primary target of this compound is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases .
Mode of Action
The compound acts as a RIPK1 inhibitor . It binds to RIPK1 with high affinity, effectively blocking the induction of necroptosis in human and mouse cells . This inhibition of RIPK1 prevents the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ .
Biochemical Pathways
The compound primarily affects the necroptosis signaling pathway . By inhibiting RIPK1, it prevents the activation of downstream elements in the pathway, including RIPK3 and MLKL . This results in the prevention of necroptosis, a form of programmed cell death .
Pharmacokinetics
In liver microsome studies, the compound showed acceptable pharmacokinetic characteristics . The clearance rate and half-life were 18.40 mL/min/g and 75.33 minutes, respectively . The compound also demonstrated an oral bioavailability of 59.55% , indicating that a significant proportion of the drug is able to reach systemic circulation when administered orally.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the prevention of necroptosis . By inhibiting RIPK1, the compound prevents the activation of the necroptosis pathway, thereby protecting cells from programmed death . In a TNFα-induced systemic inflammatory response syndrome model, pretreatment with the compound effectively protected mice from hypothermia and death .
Propriétés
IUPAC Name |
2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O2/c1-15-5-7-16(8-6-15)12-26-21(31)14-29-24(32)23-20(22(28-29)17-9-10-17)13-27-30(23)19-4-2-3-18(25)11-19/h2-8,11,13,17H,9-10,12,14H2,1H3,(H,26,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKNFDJDNZDHTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C=NN3C4=CC(=CC=C4)Cl)C(=N2)C5CC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methylbenzyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(2-Chloropropanoyl)piperidin-3-yl]-5-[methyl(propan-2-yl)amino]pyridazin-3-one](/img/structure/B2382386.png)


![(1R,5S)-8-((4-(tert-butyl)phenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2382391.png)
![N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2382392.png)
![2-(4-ethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2382393.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4-amine](/img/structure/B2382395.png)

![2-Amino-2-[3-(2-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2382398.png)


![[1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)
